molecular formula C18H22N2O B2941067 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol CAS No. 301160-08-7

1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol

Cat. No.: B2941067
CAS No.: 301160-08-7
M. Wt: 282.387
InChI Key: OOXSJCXMBQQBMW-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol is a carbazole-derived compound characterized by a propan-2-ylamino substituent at the third carbon of a hydroxypropyl linker attached to the carbazole nitrogen. Carbazole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., DNMT1, dynamin GTPase) and circadian clock modulation .

Properties

IUPAC Name

1-carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13(2)19-11-14(21)12-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,13-14,19,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXSJCXMBQQBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol typically involves the following steps:

    Formation of Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, which can be achieved through various methods such as the Buchwald-Hartwig amination or Ullmann coupling.

    Alkylation: The carbazole derivative is then alkylated using an appropriate alkyl halide under basic conditions to introduce the propanol chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogenation (e.g., 3,6-dibromo or dichloro) enhances inhibitory potency in enzyme targets, likely due to increased electron-withdrawing effects and binding affinity .
  • Bulkier substituents (e.g., benzyl, furan-2-ylmethyl) improve dynamin GTPase inhibition but may reduce solubility .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogues
Compound Name Melting Point (°C) Yield (%) Molecular Weight Key Spectral Data (IR, NMR) Reference
WK-28 (1-(3,6-difluoro-9H-carbazol-9-yl)-... 113–115 55 661.28 IR: 2928, 1585, 1488 cm⁻¹
WK-29 (1-((3-butoxypropyl)amino)-3-...) 151–153 73 632.31 ¹H NMR: δ 8.24 (brs, 1H), 8.17 (d, J = 7.8 Hz)
3-(9H-Carbazol-9-yl)propan-1-ol N/A N/A 225.29 Crystal structure: Planar carbazole core, O–H⋯O interactions

Key Observations :

  • Higher yields (e.g., 73% for WK-29) correlate with less sterically demanding side chains (e.g., butoxypropyl vs. indolyl) .
  • Melting points increase with polar functional groups (e.g., hydroxypropyl in WK-29 vs. acetylated derivatives in KL013) .
  • The target compound’s propan-2-ylamino group may confer intermediate polarity, balancing solubility and crystallinity.

Challenges :

  • Steric hindrance from branched amines (e.g., propan-2-yl) may reduce reaction rates or yields compared to linear chains .
  • Halogenation requires controlled conditions to avoid over-substitution .

Biological Activity

1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol is a complex organic compound with potential biological activity due to its unique structural features, including a carbazole moiety. Carbazole derivatives have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 297.39 g/mol

The structural formula highlights the presence of both the carbazole ring and the propan-2-amino group, which are critical for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of carbazole derivatives against SARS-CoV-2. For instance, molecular docking studies indicated that compounds related to carbazole exhibited strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The binding affinities observed were in the range of -8.77 to -8.92 kcal/mol, suggesting effective inhibition of viral replication pathways .

CompoundBinding Affinity (kcal/mol)Target Protein
9b-8.83Mpro
9c-8.92Mpro
9e-8.76Mpro
9h-8.87RdRp

These findings indicate that derivatives of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol may serve as promising candidates for further development as antiviral agents.

Anticancer Activity

Carbazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway and the induction of reactive oxygen species (ROS) .

A notable study reported that certain carbazole derivatives demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency in inhibiting cell proliferation:

CompoundIC50 (µM)Cancer Cell Line
1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol5.4HeLa
1-(9H-Carbazol-9-yl)-3-(methylamino)propan-2-ol7.8MCF7

These results underscore the potential of carbazole-based compounds in cancer therapeutics.

The biological activity of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Induction of Apoptosis : Through ROS generation and modulation of apoptotic pathways, these compounds can trigger programmed cell death in cancer cells.
  • Binding Affinity to Protein Targets : High binding affinities to viral proteins suggest competitive inhibition, preventing viral entry or replication.

Case Studies

Several case studies have explored the efficacy of carbazole derivatives:

  • SARS-CoV-2 Inhibition : A study demonstrated that specific carbazole derivatives could effectively inhibit SARS-CoV-2 replication in vitro, showing promise for therapeutic development against COVID-19 .
  • Anticancer Efficacy : In vitro studies on breast cancer cell lines showed that carbazole derivatives significantly reduced cell viability and induced apoptosis, indicating their potential as chemotherapeutic agents .

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